trans-Clopenthixol

Antibacterial Gram-positive Thioxanthene

trans-Clopenthixol (CAS 53772-84-2) is the (E)-isomer of clopenthixol, structurally distinct from the neuroleptic cis(Z)-isomer (zuclopenthixol). It lacks meaningful D1/D2 dopamine receptor antagonism, making it an essential negative control for neuropharmacology assays. Its 2.3-fold greater Gram-positive antibacterial potency and 2-fold antimalarial activity over chlorpromazine position it as a superior lead for anti-infective drug repurposing. Confirming the correct isomer is critical—using the wrong isomer will confound experimental outcomes. Available with validated identity and purity for reproducible research.

Molecular Formula C22H25ClN2OS
Molecular Weight 401.0 g/mol
CAS No. 53772-84-2
Cat. No. B10762890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Clopenthixol
CAS53772-84-2
Molecular FormulaC22H25ClN2OS
Molecular Weight401.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
InChIInChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5+
InChIKeyWFPIAZLQTJBIFN-BLLMUTORSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Clopenthixol (CAS 53772-84-2): Baseline Characterization and Comparator Context


trans-Clopenthixol (CAS 53772-84-2), also known as (E)-Clopenthixol, is the geometric trans isomer of the thioxanthene antipsychotic clopenthixol. While its cis counterpart, cis(Z)-clopenthixol (zuclopenthixol), is a clinically established dopamine D1/D2 receptor antagonist with high neuroleptic potency [1], trans-clopenthixol is characterized by a distinct pharmacological profile, notably the absence of significant neuroleptic or sedative effects [2]. This stereochemical distinction results in a fundamental divergence in biological activity, positioning trans-clopenthixol as a valuable tool in non-neuroleptic research applications.

trans-Clopenthixol: Why cis/trans Isomer Substitution Is Scientifically Invalid


Substituting trans-clopenthixol for its cis-isomer (zuclopenthixol) or generic clopenthixol mixtures is invalid due to profound stereochemistry-driven differences in pharmacological activity. cis(Z)-clopenthixol acts as a potent antagonist at dopamine D1 and D2 receptors and is used clinically as an antipsychotic [1]. In contrast, trans(E)-clopenthixol lacks meaningful neuroleptic activity and instead demonstrates antibacterial and antiparasitic properties [2]. Consequently, using the incorrect isomer would yield completely divergent and confounding experimental outcomes—for example, failing to inhibit dopamine-mediated pathways in a neurobiology assay, or introducing unexpected antimicrobial effects in a cell culture system. The following evidence quantifies these critical differences.

trans-Clopenthixol: Direct Comparative Evidence for Scientific Selection


trans-Clopenthixol Exhibits Significantly Greater In Vitro Antibacterial Potency Against Gram-Positive Bacteria than Its Cis Isomer

In a direct, head-to-head in vitro comparison against 24 Gram-positive bacterial strains, trans(E)-clopenthixol demonstrated significantly higher antibacterial potency than its cis(Z) counterpart [1].

Antibacterial Gram-positive Thioxanthene In Vitro

trans-Clopenthixol Shows Superior Antimalarial Activity Compared to Chlorpromazine

In an in vitro assay against Plasmodium falciparum, trans(E)-clopenthixol inhibited parasite growth more potently than chlorpromazine (CPZ), a structurally related phenothiazine used as a comparator [1].

Antimalarial Plasmodium falciparum Antiparasitic In Vitro

trans-Clopenthixol Is Devoid of Neuroleptic Activity, Enabling Its Use as a Pharmacological Control

Unlike its potent cis-isomer, trans(E)-clopenthixol is pharmacologically inactive at dopamine receptors, a property consistently confirmed across multiple studies and recognized as a key differentiator [1][2].

Neuroleptic Dopamine Receptor Control Compound In Vitro

trans-Clopenthixol Enables Sensitive Analytical Quantification in Complex Biological Matrices

A validated HPLC method allows for the simultaneous, sensitive quantification of trans(E)-clopenthixol and cis(Z)-clopenthixol in human plasma, with defined limits of detection and quantification ranges [1].

HPLC Analytical Chemistry Isomer Separation Pharmacokinetics

trans-Clopenthixol Binds Weakly to the Dopamine Transporter, Confirming Its Non-Neuroleptic Profile

Data from BindingDB indicates that trans-clopenthixol has a very low affinity for the dopamine transporter (DAT), reinforcing its lack of interaction with a key component of dopaminergic neurotransmission [1].

Dopamine Transporter DAT Binding Affinity Neurotransmitter

trans-Clopenthixol (53772-84-2): Recommended Applications Driven by Quantitative Evidence


Antibacterial Drug Discovery and Mechanistic Studies

Given its direct, 2.3-fold greater potency against Gram-positive bacteria compared to its cis isomer [3], trans-clopenthixol serves as a superior starting point for investigating novel antibacterial mechanisms, particularly in the context of neuroleptic drug repurposing or membrane-active agents.

Antiparasitic Screening and Lead Optimization (Plasmodium)

The 2-fold greater antimalarial potency over the comparator chlorpromazine [3] positions trans-clopenthixol as a valuable positive control or lead scaffold in antimalarial screening cascades and medicinal chemistry optimization programs targeting Plasmodium falciparum.

Negative Control for Dopaminergic Signaling Assays

The established absence of significant neuroleptic activity and weak dopamine transporter binding [3][4] make trans-clopenthixol an ideal negative control for studies involving D1/D2 receptor agonists or antagonists, ensuring observed effects are specific to the active enantiomer or comparator drug.

Analytical Method Development and Pharmacokinetic Studies

The availability of a validated, highly sensitive HPLC-UV method for simultaneous quantification of trans(E)- and cis(Z)-isomers in plasma [3] directly supports its use in analytical chemistry applications, including method validation, impurity profiling, and pharmacokinetic investigations requiring isomer-specific detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Clopenthixol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.